molecular formula C6H13NO B3392787 (1S,2R)-2-(Methylamino)cyclopentan-1-ol CAS No. 135969-66-3

(1S,2R)-2-(Methylamino)cyclopentan-1-ol

Cat. No. B3392787
CAS RN: 135969-66-3
M. Wt: 115.17 g/mol
InChI Key: YAEYCYRQJINORB-RITPCOANSA-N
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Description

(1S,2R)-2-(Methylamino)cyclopentan-1-ol is a cyclic amino alcohol that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MAP or MAP-2 and is a chiral molecule with two possible enantiomers. The (1S,2R) enantiomer has been found to be the biologically active form of the compound and is the focus of

Mechanism of Action

The mechanism of action of ((1S,2R)-2-(Methylamino)cyclopentan-1-ol)-2-(Methylamino)cyclopentan-1-ol is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. It has been found to interact with several different receptors, including the serotonin and dopamine receptors, and may also affect the release of certain neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((1S,2R)-2-(Methylamino)cyclopentan-1-ol)-2-(Methylamino)cyclopentan-1-ol are complex and varied. It has been found to have both stimulant and sedative effects, depending on the dose and route of administration. It has also been shown to affect heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((1S,2R)-2-(Methylamino)cyclopentan-1-ol)-2-(Methylamino)cyclopentan-1-ol for lab experiments is its wide range of biological activities. This makes it a useful tool for investigating the mechanisms of various biological processes. However, its complex synthesis method and potential toxicity at high doses can make it difficult to work with.

Future Directions

There are several potential future directions for research on ((1S,2R)-2-(Methylamino)cyclopentan-1-ol)-2-(Methylamino)cyclopentan-1-ol. One area of interest is its potential use in the treatment of addiction and mental health disorders. Another area of research could focus on developing more efficient and cost-effective synthesis methods for the compound. Additionally, further studies could investigate the potential side effects and long-term safety of ((1S,2R)-2-(Methylamino)cyclopentan-1-ol)-2-(Methylamino)cyclopentan-1-ol.

Scientific Research Applications

((1S,2R)-2-(Methylamino)cyclopentan-1-ol)-2-(Methylamino)cyclopentan-1-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have a wide range of biological activities, including antiviral, antibacterial, and antitumor properties. It has also been investigated for its potential use in the treatment of addiction, depression, and anxiety.

properties

IUPAC Name

(1S,2R)-2-(methylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYCYRQJINORB-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-(Methylamino)cyclopentan-1-ol

CAS RN

20616-55-1, 135969-66-3
Record name Cyclopentanol, 2-(methylamino)-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20616-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanol, 2-(methylamino)-, (1S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135969-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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